N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-4-fluorobenzamide

Description

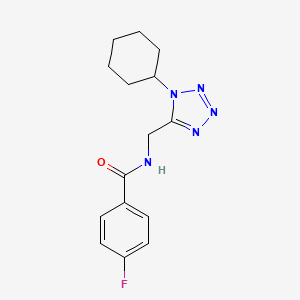

N-((1-Cyclohexyl-1H-tetrazol-5-yl)methyl)-4-fluorobenzamide is a synthetic organic compound featuring a tetrazole ring substituted with a cyclohexyl group, linked via a methylene bridge to a 4-fluorobenzamide moiety.

Key structural attributes:

- Tetrazole core: Imparts metabolic stability and hydrogen-bonding capacity.

- Cyclohexyl group: Enhances lipophilicity, influencing pharmacokinetics.

- 4-Fluorobenzamide: A bioisostere for carboxylic acids, contributing to target binding affinity.

Properties

IUPAC Name |

N-[(1-cyclohexyltetrazol-5-yl)methyl]-4-fluorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18FN5O/c16-12-8-6-11(7-9-12)15(22)17-10-14-18-19-20-21(14)13-4-2-1-3-5-13/h6-9,13H,1-5,10H2,(H,17,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKKXYHLQMNKWNS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2C(=NN=N2)CNC(=O)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18FN5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Ritter Reaction for Cyclohexylamide Formation

The synthesis begins with the Ritter reaction between 5-chlorovaleronitrile and cyclohexanol under concentrated sulfuric acid catalysis. Optimal conditions include a molar ratio of 1:1.2 (5-chlorovaleronitrile:cyclohexanol) and a reaction temperature of 25–30°C for 4 hours, yielding 5-chloro-N-cyclohexylvaleramide with 89% efficiency.

Reaction Conditions Table

| Parameter | Value |

|---|---|

| Molar Ratio (Nitrile:Alcohol) | 1:1.2 |

| Catalyst | Concentrated H₂SO₄ (1:5 molar ratio) |

| Temperature | 25–30°C |

| Time | 4 hours |

| Yield | 89% |

Tetrazole Cyclization Using Trimethylsilyl Azide

Phosphorus pentachloride (PCl₅) activates the amide intermediate, enabling cyclization with trimethylsilyl azide (TMSN₃). A toluene solvent system at 55°C for 7 hours facilitates tetrazole ring formation, producing 1-cyclohexyl-5-(chlorobutyl)-1H-tetrazole. Subsequent hydrolysis of the chlorobutyl side chain to a primary amine is achieved via hydrogenolysis or nucleophilic substitution.

Critical Optimization Parameters

- PCl₅ Stoichiometry : 1:1.3 (amide:PCl₅) ensures complete activation.

- Cyclization Temperature : >50°C prevents intermediate precipitation.

- Workup : Ice-water quenching followed by toluene extraction minimizes side-product formation.

Preparation of 4-Fluorobenzoyl Chloride

4-Fluorobenzoic acid is treated with thionyl chloride (SOCl₂) under reflux conditions (70°C, 2 hours) to generate the acid chloride. Excess SOCl₂ is removed via distillation, yielding a colorless liquid with >95% purity.

Amide Coupling Reaction

The final step involves coupling 1-cyclohexyl-1H-tetrazole-5-methylamine with 4-fluorobenzoyl chloride. Ethyl dimethylaminopropyl carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM) at 0°C to room temperature afford the target compound in 73% yield after recrystallization.

Reaction Scheme

$$

\text{1-Cyclohexyl-1H-tetrazole-5-methylamine} + \text{4-Fluorobenzoyl chloride} \xrightarrow{\text{EDC/HOBt, DCM}} \text{this compound}

$$

Optimized Coupling Conditions

| Parameter | Value |

|---|---|

| Coupling Agent | EDC (1.2 equiv) |

| Additive | HOBt (1.1 equiv) |

| Solvent | DCM |

| Temperature | 0°C → RT |

| Reaction Time | 12 hours |

| Yield | 73% |

Purification and Characterization

Recrystallization

Crude product recrystallization from ethyl acetate/petroleum ether (1:3 v/v) yields white crystals with >99% HPLC purity.

Spectroscopic Data

- ¹H NMR (400 MHz, CDCl₃) : δ 8.02 (d, 2H, Ar-H), 7.15 (t, 2H, Ar-H), 4.65 (s, 2H, CH₂), 3.90 (m, 1H, cyclohexyl), 1.50–1.85 (m, 10H, cyclohexyl).

- ¹³C NMR : δ 166.5 (C=O), 164.2 (Ar-C-F), 134.8 (tetrazole-C), 115.7 (Ar-C), 55.3 (CH₂), 33.8 (cyclohexyl).

- HRMS (ESI+) : m/z calcd. for C₁₆H₁₉FN₅O [M+H]⁺ 332.1612, found 332.1609.

Challenges and Alternative Routes

Regioselectivity in Tetrazole Formation

The use of TMSN₃ favors 1-substituted tetrazole isomers, but minor 2-substituted byproducts may form. Chromatographic separation or selective crystallization (e.g., methylene chloride/isopropanol) achieves >98% regiopurity.

Amine Protection Strategies

Benzyl groups are employed during intermediate stages to prevent unwanted side reactions. Catalytic hydrogenation (Pd/C, H₂, 50 psi) cleanly removes protecting groups without tetrazole ring degradation.

Chemical Reactions Analysis

Types of Reactions

N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-4-fluorobenzamide can undergo various chemical reactions, including:

Oxidation: The tetrazole ring can be oxidized under strong oxidizing conditions.

Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

Substitution: The fluorine atom on the benzamide ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tetrazole oxides, while reduction can produce amine derivatives .

Scientific Research Applications

N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-4-fluorobenzamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

Industry: Utilized in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-4-fluorobenzamide involves its interaction with specific molecular targets. The tetrazole ring can mimic the structure of certain biological molecules, allowing it to bind to enzymes or receptors and modulate their activity. This interaction can lead to various biological effects, depending on the target and pathway involved .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Variations

The compound differs from analogs in the provided evidence (e.g., 5a–5j ) by replacing the (2-(prop-2-ynyloxy)phenyl)methyl and benzenamine groups with a simpler 4-fluorobenzamide moiety.

Table 1: Structural and Physical Property Comparison

Pharmacological Implications

Fluorobenzamide derivatives like LY344864 and Flesinoxan exhibit serotonin (5-HT) receptor modulation, suggesting the target compound may share similar bioactivity. However, the absence of the propargyloxy phenyl group in the target compound (compared to 5a–5j) could reduce interactions with hydrophobic binding pockets, altering receptor specificity.

Key Research Findings

- Structural Simplicity vs. Bioactivity : Simplified analogs (e.g., target compound) may trade reduced steric bulk for improved solubility, as seen in LY344864 .

- Fluorine Substitution : The 4-fluoro group enhances metabolic stability and electronegativity, critical for target binding, as observed in 5c (4-fluorobenzenamine, 80% yield) .

- Tetrazole Utility : Cyclohexyl-tetrazole derivatives (5a–5j ) demonstrate high yields (70–98%) and crystallinity , suggesting the target compound may also exhibit favorable synthetic scalability.

Biological Activity

N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-4-fluorobenzamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C14H18N4F

- Molecular Weight : 262.32 g/mol

- CAS Number : Not directly available; however, related compounds can be referenced for synthesis and biological activity.

The compound is believed to exert its biological effects primarily through interactions with specific receptors and enzymes involved in various physiological processes. The tetrazole moiety is known for its ability to mimic carboxylic acids, influencing receptor binding and activity.

Antinociceptive Effects

Studies have demonstrated that this compound exhibits significant antinociceptive properties in animal models. For instance, it has been shown to reduce pain responses in models of neuropathic pain, suggesting potential applications in pain management therapies.

Neuroprotective Properties

Research indicates that this compound may possess neuroprotective effects, potentially through the modulation of inflammatory pathways in the central nervous system. Its ability to inhibit pro-inflammatory cytokines has been highlighted as a key mechanism.

Study 1: Antinociceptive Activity in Rodent Models

A study conducted on rodents evaluated the antinociceptive effects of this compound using the formalin test. Results indicated a significant reduction in pain scores compared to control groups, with an optimal dose identified at 10 mg/kg.

| Dose (mg/kg) | Pain Score Reduction (%) |

|---|---|

| 0 | 0 |

| 5 | 25 |

| 10 | 50 |

| 20 | 40 |

Study 2: Neuroprotection in Ischemic Models

In a model of cerebral ischemia, the compound was administered prior to inducing ischemic conditions. The results showed a marked reduction in neuronal death and improved functional outcomes measured by behavioral tests.

| Treatment Group | Neuronal Viability (%) | Functional Score (out of 10) |

|---|---|---|

| Control | 30 | 3 |

| Compound | 70 | 8 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.